molecular formula C12H18O2 B7814377 1-(2-Methyl-4-propoxyphenyl)ethanol

1-(2-Methyl-4-propoxyphenyl)ethanol

Cat. No.: B7814377
M. Wt: 194.27 g/mol
InChI Key: ISUHJWVOCBCGLV-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-propoxyphenyl)ethanol is an organic compound characterized by its phenolic structure and a propoxy group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-4-propoxyphenyl)ethanol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 2-methyl-4-propoxyphenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reduction of Ketones: Another method involves the reduction of 2-methyl-4-propoxyacetophenone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

1-(2-Methyl-4-propoxyphenyl)ethanol undergoes various types of chemical reactions, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted phenols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

  • Substitution Reactions: Lewis acids like aluminum chloride (AlCl₃) are often used as catalysts.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Corresponding alcohols and other reduced derivatives.

  • Substitution Reactions: Various substituted phenols and other aromatic compounds.

Scientific Research Applications

1-(2-Methyl-4-propoxyphenyl)ethanol has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antioxidant properties.

  • Medicine: Investigated for its potential therapeutic effects in various diseases.

  • Industry: Utilized in the production of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism by which 1-(2-Methyl-4-propoxyphenyl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group plays a crucial role in its biological activity, often acting as a hydrogen donor or acceptor in biochemical reactions.

Comparison with Similar Compounds

1-(2-Methyl-4-propoxyphenyl)ethanol is similar to other phenolic compounds, such as:

  • 2-Methyl-4-propoxyphenol: A closely related compound with a similar structure but lacking the ethyl group.

  • 4-Propoxyphenol: A simpler phenolic compound without the methyl group at the ortho position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure makes it valuable in various applications where precise chemical properties are required.

Properties

IUPAC Name

1-(2-methyl-4-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-7-14-11-5-6-12(10(3)13)9(2)8-11/h5-6,8,10,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUHJWVOCBCGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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